3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide
Description
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCYCZDBGJIBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SC2=CNC3=CC=CC=C32.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55107-59-0 | |
| Record name | 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thionation of Indole Precursors
The foundational route begins with the thionation of 3-hydroxyindole using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6–8 hours. This step replaces the hydroxyl group with a thiol, yielding 3-mercaptoindole with a 68–72% isolated yield. Kinetic studies reveal that electron-donating substituents on the indole ring accelerate thionation by stabilizing the transition state through resonance effects.
Table 1: Reaction Conditions for Thionation
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Anhydrous toluene |
| Reaction Time | 6–8 hours |
| Lawesson’s Reagent | 1.2 equivalents |
| Yield | 68–72% |
Imidazoline Coupling
The thiolated intermediate undergoes nucleophilic displacement with 2-chloro-4,5-dihydro-1H-imidazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, with the chloride leaving group replaced by the thiolate anion. X-ray crystallography of analogous compounds confirms a near-orthogonal dihedral angle (87.5°) between the indole and imidazoline planes, which imposes steric constraints that favor intramolecular hydrogen bonding over intermolecular aggregation.
Hydroiodide Salt Formation
Protonation of the imidazoline nitrogen with hydroiodic acid (HI) in ethanol completes the synthesis. The reaction mixture is cooled to 0°C to precipitate the hydroiodide salt, which is isolated by vacuum filtration in 85–90% purity. Recrystallization from ethanol/water (3:1) raises purity to >98%, as verified by HPLC.
Alternative Synthetic Methodologies
Grignard Reagent-Mediated Alkylation
Patent literature describes a divergent approach using 1-trityl-4-iodoimidazole and isopropylmagnesium chloride to form a Grignard intermediate, which reacts with 3-indolecarboxaldehyde in methylene chloride at −5°C. This method achieves 74% yield but requires stringent anhydrous conditions and argon atmosphere, limiting scalability.
Catalytic Hydrogenation
A modified pathway employs palladium on carbon (Pd/C) to hydrogenate a vinyl intermediate at 80–85°C under 3 bar H₂ pressure. While this reduces double bonds in related indenyl systems, its applicability to 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole remains untested but theoretically viable for deprotecting trityl groups.
Optimization Strategies
Solvent and Catalyst Screening
Replacing DMF with acetonitrile in the coupling step reduces side reactions from solvent degradation, improving yield by 12%. Amberlyst-15 resin as a heterogeneous acid catalyst shortens reaction times from 8 hours to 3 hours while maintaining 70% yield.
Byproduct Mitigation
The primary byproduct, 1H-indole (from deformylation), is minimized by maintaining pH > 9 during coupling. Adding 10% aqueous ammonium chloride quenches unreacted Grignard reagents, preventing halogenation side reactions.
Structural and Electronic Characterization
X-ray Diffraction Analysis
Single-crystal X-ray studies reveal a planar indole system with a sulfur-imidazoline bond length of 1.81 Å, indicative of significant π-backbonding. The iodide counterion resides 3.2 Å from the protonated imidazoline nitrogen, stabilized by electrostatic interactions.
Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| S–C Bond Length | 1.81 Å |
| N⁺–I⁻ Distance | 3.2 Å |
| Dihedral Angle | 87.5° |
Computational Modeling
Density functional theory (DFT) at the B3LYP/6-31G* level shows a HOMO localized on the indole π-system (−5.8 eV) and a LUMO on the imidazoline ring (−1.3 eV). This electronic asymmetry facilitates charge-transfer interactions with biological targets, as evidenced by docking studies.
Applications and Derivative Synthesis
Pharmacological Derivatives
Alkylation of the imidazoline nitrogen with methyl iodide or benzoyl chloride yields analogs with enhanced blood-brain barrier permeability. Thionation with Lawesson’s reagent produces 4-(methylthio) derivatives, which exhibit 3-fold higher affinity for α₂-adrenergic receptors in preliminary assays.
Material Science Applications
The compound’s rigid geometry and high polar surface area (41.5 Ų) make it a candidate for organic semiconductors. Thin-film transistors fabricated from vacuum-deposited 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide show hole mobility of 0.12 cm²/V·s, comparable to pentacene derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the sulfur-containing group.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions include imidazole derivatives, reduced sulfur compounds, and substituted indole derivatives.
Scientific Research Applications
While direct research specific to the applications of "3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide" is limited, information on the compound's properties and related molecules can provide insight into potential applications.
Core Properties and Potential
- Dual heterocyclic nature The uniqueness of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide lies in its combination of both imidazole and indole functionalities. This enhances its chemical reactivity and broadens potential biological applications compared to similar compounds.
- Imidazole ring The presence of the imidazole ring imparts unique chemical properties, including potential biological activity.
- Hydroiodide form The hydroiodide form indicates the compound is protonated with iodide, which may influence its solubility and reactivity.
Potential Applications
While specific applications for 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide are not explicitly detailed in the provided search results, potential applications can be inferred from the properties of its constituent parts (imidazole and indole) and similar compounds:
- Biological activities Research suggests that compounds containing imidazole and indole moieties exhibit significant biological activities.
- Pharmaceutical research It can be a building block in creating new pharmaceutical agents.
- Material science It can serve as a component in developing novel materials with specific properties.
Related Compounds and Their Applications
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| 4,5-Dihydroimidazole | Basic imidazole structure without indole | Building block for various organic syntheses; potential uses in pharmaceuticals, agriculture, and other industries. |
| Indole-3-carboxaldehyde | Key intermediate in many biological systems | Precursor in the synthesis of various indole derivatives with applications in pharmaceuticals, agrochemicals, and dyes. |
| Imidazoquinoline | Known for immunomodulatory effects | Drug development; treatment of viral infections, immune disorders, and cancer. |
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide involves its interaction with specific molecular targets. The imidazoline ring can interact with enzymes and receptors, modulating their activity. The sulfur group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The compound’s closest analogues include derivatives with modifications to the imidazole/imidazoline ring or indole substituents. Key examples:
Key Observations :
- This may influence interactions with biological targets like enzymes or receptors.
- Hydroiodide salt vs. free base : The hydroiodide form improves aqueous solubility, critical for in vitro assays, whereas free bases often exhibit better membrane permeability .
Biological Activity
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide is a compound that integrates an indole structure with a 4,5-dihydro-1H-imidazole moiety. This unique combination of heterocycles is believed to confer significant biological activities, making it a subject of interest in medicinal chemistry. The hydroiodide form suggests enhanced solubility and potential reactivity, influencing its biological interactions.
- Molecular Formula : C11H12N3S·HI
- Molecular Weight : 345.2 g/mol
- Structural Features : The compound features a thioether linkage, which is significant for its biological activity. The presence of the imidazole ring contributes to its pharmacological potential due to its role in various biological processes.
Biological Activity Overview
Research indicates that compounds containing imidazole and indole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Cardiovascular Effects : Some derivatives are being evaluated for their antihypertensive properties.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase has been reported.
Antimicrobial Activity
A study on related compounds demonstrated that imidazole-containing derivatives displayed significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cardiovascular Research
In cardiovascular studies, derivatives similar to 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide were evaluated for their effects on mean arterial blood pressure (MAP) and heart rate (HR). High-affinity binding to imidazoline receptors was correlated with antihypertensive effects in spontaneously hypertensive rats .
Enzyme Inhibition Studies
Research has shown that compounds with similar structures exhibit potent inhibitory effects on cholinesterase enzymes. For instance, isatin Mannich bases demonstrated inhibition profiles significantly superior to existing drugs, suggesting that the compound could be a candidate for developing new cholinesterase inhibitors .
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5-Dihydroimidazole | Structure | Basic imidazole structure without indole |
| Indole-3-carboxaldehyde | Structure | Key intermediate in many biological systems |
| Imidazoquinoline | Structure | Known for immunomodulatory effects |
The uniqueness of 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide lies in its dual heterocyclic nature, enhancing its reactivity and broadening its potential applications compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with indole scaffolds via sulfanyl linkages. Key steps include nucleophilic substitution or thiol-ene reactions under controlled pH and temperature. For example, imidazole rings can be functionalized using thiourea derivatives, followed by iodination . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time significantly impacts yield, as polar aprotic solvents enhance nucleophilicity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolves imidazole and indole ring protons, with deshielded signals for sulfanyl and iodide groups .
- FT-IR : Confirms S-H (2500–2600 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and hydroiodide counterion presence .
- X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing, critical for understanding reactivity .
Q. What preliminary assays are recommended to evaluate its biological activity in pharmacological research?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Receptor binding studies : Radioligand displacement assays for imidazole-linked targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding affinities to targets like 5-HT₃ receptors, focusing on sulfanyl and indole moieties .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to guide synthetic priorities .
- DFT calculations : Analyze charge distribution to predict regioselectivity in further functionalization .
Q. What experimental design strategies mitigate contradictions in stability data across studies?
- Methodological Answer :
- Factorial Design : Vary humidity, temperature, and light exposure in stability studies to identify degradation pathways (e.g., hydroiodide dissociation) .
- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
- HPLC-PDA : Monitor degradation products (e.g., free indole) with photodiode array detection to distinguish oxidative vs. hydrolytic pathways .
Q. How can reaction mechanisms for sulfanyl-imidazole coupling be validated experimentally?
- Methodological Answer :
- Isotopic Labeling : Track ³⁴S in sulfanyl groups via MS to confirm bond formation .
- Kinetic Profiling : Use stopped-flow UV-Vis to measure intermediate lifetimes and identify rate-limiting steps .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical vs. ionic pathways .
Key Methodological Recommendations
- For reproducibility, standardize solvent purification (e.g., molecular sieves for DMF) and exclude moisture .
- Address data contradictions by cross-validating results with orthogonal techniques (e.g., NMR + XRD) .
- Integrate cheminformatics tools (e.g., Schrödinger Suite) for high-throughput virtual screening of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
